molecular formula C16H18N2O6S2 B2370953 Methyl 3-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034310-97-7

Methyl 3-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2370953
CAS No.: 2034310-97-7
M. Wt: 398.45
InChI Key: MCVILJQUJCOPPH-UHFFFAOYSA-N
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Description

Methyl 3-((3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H18N2O6S2 and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications

Reactivities of 4-Arylthio-2-azetidinones

The study by Hirai, Matsuda, and Kishida (1973) explores the chemical reactivities of 3-methyl-4-arylthio-2-azetidinones and their N-chlorosulfonyl derivatives. Various chemical treatments lead to different derivatives, indicating potential for diverse applications in chemical synthesis and possibly in developing new materials or pharmaceutical compounds. For instance, treatment with hexamethylphosphoramide resulted in an acrylonitrile derivative, while oxidation with m-chloroperbenzoic acid yielded sulfoxide and subsequently sulfone derivatives. The ability to generate disulfides and other complex molecules such as 6-methyl-5-oxo-5H-2, 3-dihydrothiazolo[3, 2-a] pyrimidine from these azetidinones suggests their utility in synthesizing compounds with specific functional properties (Koichi Hirai, Hidebumi Matsuda, & Yukichi Kishida, 1973).

Synthesis and Potential Applications of Pyrimidine-Azitidinone Analogues

Chandrashekaraiah et al. (2014) report the synthesis of a series of pyrimidine-azitidinone analogues with potential antimicrobial and antitubercular activities. The synthesis involves the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds were tested for antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. The results suggest that these analogues could serve as precursors for designing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, & D. G. Bhadregowda, 2014).

Carboxylation of Active Methylene Compounds

The work by Chiba, Tagaya, Miura, and Karasu (1992) presents a method for carboxylating active methylene compounds using a reagent system comprising 18-crown-6, potassium carbonate, and carbon dioxide in dimethyl sulfoxide at room temperature and atmospheric pressure. This method's significance lies in its efficiency and mild reaction conditions, making it suitable for synthesizing carboxylated derivatives of methylene compounds, which could have applications in pharmaceuticals, agrochemicals, and organic materials (K. Chiba, H. Tagaya, Syunji Miura, & Masa Karasu, 1992).

Properties

IUPAC Name

methyl 3-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c1-10-6-11(7-14(19)17(10)2)24-12-8-18(9-12)26(21,22)13-4-5-25-15(13)16(20)23-3/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVILJQUJCOPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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